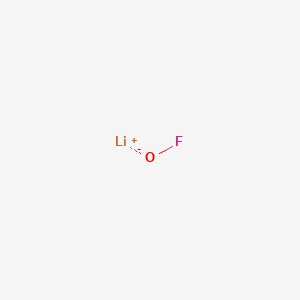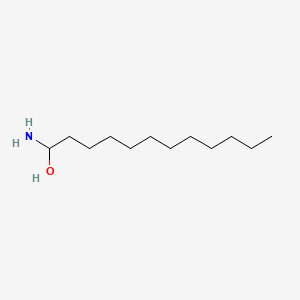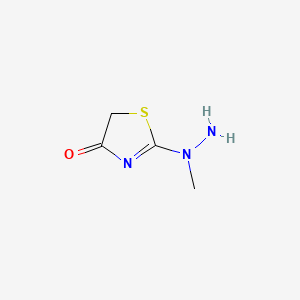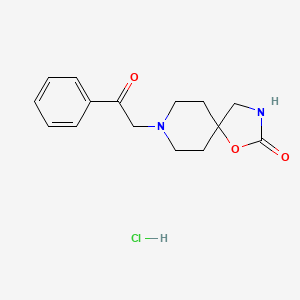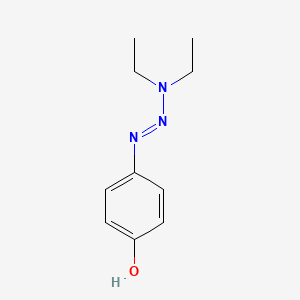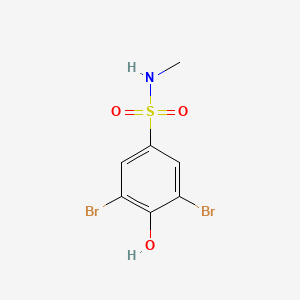
1,1-Dinitroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dinitroethene is a chemical compound known for its energetic properties. It is a nitroalkene, which means it contains nitro groups attached to an ethene backbone. This compound is of interest due to its potential applications in various fields, including explosives and propellants. Its structure and properties make it a subject of study for researchers aiming to develop new materials with high energy and low sensitivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethene typically involves nitration reactions. One common method is the nitration of ethene derivatives. For example, the nitration of tetrahalogen ethene can lead to the formation of this compound. Another method involves the reaction of acetamidine hydrochloride with dicarbonyl dichloride, followed by nitration using nitric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes are designed to ensure high yields and purity of the final product. The use of mixed acids (sulfuric and nitric acids) at controlled temperatures is a common approach in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dinitroethene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dinitro compounds with additional oxygen atoms.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated nitroalkenes.
Aplicaciones Científicas De Investigación
1,1-Dinitroethene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials.
Biology: Studied for its potential effects on biological systems, although its primary use is in chemistry.
Medicine: Limited applications, mainly in the study of its toxicological properties.
Industry: Used in the production of explosives and propellants due to its high energy content and stability.
Mecanismo De Acción
The mechanism of action of 1,1-Dinitroethene involves its decomposition and the release of energy. The nitro groups play a crucial role in this process. Upon decomposition, the compound undergoes a series of reactions that release gases such as nitrogen dioxide and carbon dioxide. These reactions are highly exothermic, contributing to the compound’s energetic properties .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diamino-2,2-dinitroethene (FOX-7): Known for its high energy and low sensitivity.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with high detonation velocity.
Cyclotetramethylenetetranitramine (HMX): Another high-energy explosive with similar properties to RDX.
Uniqueness
1,1-Dinitroethene is unique due to its specific structure, which allows for a balance between high energy and stability. Unlike some other nitro compounds, it has a relatively low sensitivity to impact and friction, making it safer to handle and use in various applications .
Propiedades
Número CAS |
34238-14-7 |
|---|---|
Fórmula molecular |
C2H2N2O4 |
Peso molecular |
118.05 g/mol |
Nombre IUPAC |
1,1-dinitroethene |
InChI |
InChI=1S/C2H2N2O4/c1-2(3(5)6)4(7)8/h1H2 |
Clave InChI |
JAEMWNGTMVISQW-UHFFFAOYSA-N |
SMILES canónico |
C=C([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


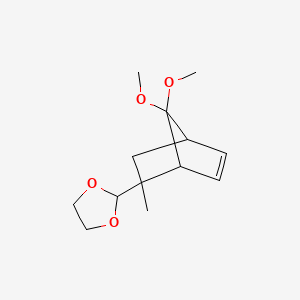
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
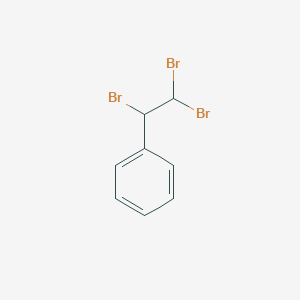
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

